L-Seryl-L-lysyl-L-leucyl-L-isoleucyl-L-asparaginyl-L-asparaginylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Seryl-L-lysyl-L-leucyl-L-isoleucyl-L-asparaginyl-L-asparaginylglycine: is a peptide compound composed of seven amino acids: L-serine, L-lysine, L-leucine, L-isoleucine, L-asparagine, L-asparagine, and glycine. This compound is a part of a larger class of bioactive peptides known for their significant roles in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Seryl-L-lysyl-L-leucyl-L-isoleucyl-L-asparaginyl-L-asparaginylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods: In an industrial setting, the production of this peptide may involve large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a host organism, such as Escherichia coli, which then expresses the peptide. The peptide is subsequently purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The peptide can undergo oxidation reactions, particularly at the methionine and cysteine residues if present.
Reduction: Disulfide bonds, if any, can be reduced using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted using site-directed mutagenesis or chemical modification.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis kits or specific chemical reagents for modification.
Major Products: The major products formed from these reactions include oxidized peptides, reduced peptides, and peptides with substituted amino acids, which can alter the peptide’s biological activity.
Scientific Research Applications
Chemistry:
- Used as a model peptide in studies of peptide synthesis and modification techniques.
Biology:
- Investigated for its role in cellular signaling pathways and protein-protein interactions.
Medicine:
- Potential therapeutic applications in drug development, particularly in designing peptide-based drugs.
Industry:
- Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Seryl-L-lysyl-L-leucyl-L-isoleucyl-L-asparaginyl-L-asparaginylglycine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, triggering a cascade of biochemical events that lead to its biological effects. The exact pathways and targets depend on the specific context of its application, such as its role in signaling pathways or as a therapeutic agent.
Comparison with Similar Compounds
L-Seryl-L-lysyl-L-leucyl-L-isoleucyl-L-asparaginyl-L-asparaginylglycine: is similar to other bioactive peptides like L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl.
Uniqueness:
- The unique sequence of amino acids in this compound confers specific biological activities and properties that distinguish it from other peptides. Its specific interactions with molecular targets and its stability under various conditions make it a valuable compound in research and industrial applications.
Properties
CAS No. |
918815-11-9 |
---|---|
Molecular Formula |
C31H56N10O11 |
Molecular Weight |
744.8 g/mol |
IUPAC Name |
2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]acetic acid |
InChI |
InChI=1S/C31H56N10O11/c1-5-16(4)25(31(52)40-21(12-23(35)44)29(50)39-20(11-22(34)43)27(48)36-13-24(45)46)41-30(51)19(10-15(2)3)38-28(49)18(8-6-7-9-32)37-26(47)17(33)14-42/h15-21,25,42H,5-14,32-33H2,1-4H3,(H2,34,43)(H2,35,44)(H,36,48)(H,37,47)(H,38,49)(H,39,50)(H,40,52)(H,41,51)(H,45,46)/t16-,17-,18-,19-,20-,21-,25-/m0/s1 |
InChI Key |
VIVFDLHOARVOHH-ZMKHKPBZSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.